molecular formula C9H7ClN2O B149558 6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde CAS No. 126436-27-9

6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde

Cat. No.: B149558
CAS No.: 126436-27-9
M. Wt: 194.62 g/mol
InChI Key: SXFHCDAPJAWIQI-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde is a heterocyclic aromatic compound. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and material science. The presence of a chloro group and a carbaldehyde group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-chloro-2-nitroaniline with acetic anhydride, followed by reduction and formylation steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and real-time monitoring can help maintain optimal reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid.

    Reduction: 6-Chloro-2-methyl-1H-benzo[d]imidazole-5-methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-benzo[d]imidazole-5-carbaldehyde: Lacks the chloro group, which may affect its reactivity and biological activity.

    6-Chloro-1H-benzo[d]imidazole-5-carbaldehyde: Lacks the methyl group, which may influence its solubility and interaction with biological targets.

    6-Chloro-2-methyl-1H-benzo[d]imidazole: Lacks the carbaldehyde group, which may limit its use as an intermediate in certain synthetic pathways.

Uniqueness

6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde is unique due to the presence of both a chloro and a carbaldehyde group, which provides a combination of reactivity and versatility not found in other similar compounds

Properties

IUPAC Name

6-chloro-2-methyl-1H-benzimidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-11-8-2-6(4-13)7(10)3-9(8)12-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFHCDAPJAWIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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